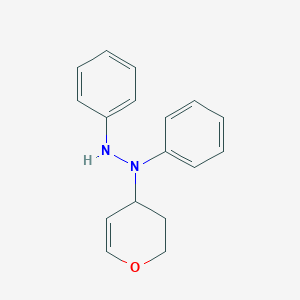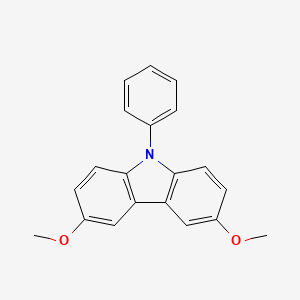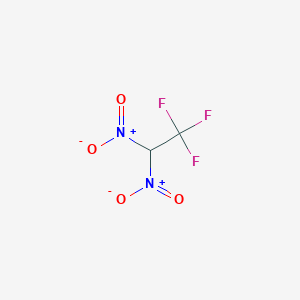
Ethane, 1,1,1-trifluoro-2,2-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane, 1,1,1-trifluoro-2,2-dinitro- is a fluorinated nitroalkane compound It is characterized by the presence of three fluorine atoms and two nitro groups attached to an ethane backbone
Preparation Methods
The synthesis of Ethane, 1,1,1-trifluoro-2,2-dinitro- typically involves the nitration of 1,1,1-trifluoroethane. The reaction is carried out under controlled conditions using a mixture of nitric acid and sulfuric acid as nitrating agents. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethane, 1,1,1-trifluoro-2,2-dinitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro acids.
Reduction: Reduction reactions typically yield amines or hydroxylamines, depending on the conditions and reagents used.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas for reduction, and bases such as sodium hydroxide for substitution reactions. Major products formed from these reactions include trifluoroethanol and nitroethane derivatives.
Scientific Research Applications
Ethane, 1,1,1-trifluoro-2,2-dinitro- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethane, 1,1,1-trifluoro-2,2-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The fluorine atoms enhance the compound’s stability and reactivity, making it a potent agent in various chemical and biological processes.
Comparison with Similar Compounds
Ethane, 1,1,1-trifluoro-2,2-dinitro- can be compared with other fluorinated nitroalkanes such as:
1,1,1-Trichloro-2,2,2-trifluoroethane: Known for its use as a refrigerant and solvent, it has different chemical properties due to the presence of chlorine atoms.
1,1,2-Trichloro-1,2,2-trifluoroethane: Another fluorinated compound used in industrial applications, it differs in its reactivity and stability.
2,2-Dichloro-1,1,1-trifluoroethane: Used in the production of fluoropolymers, it has distinct physical and chemical properties compared to Ethane, 1,1,1-trifluoro-2,2-dinitro-.
Properties
CAS No. |
142387-65-3 |
|---|---|
Molecular Formula |
C2HF3N2O4 |
Molecular Weight |
174.04 g/mol |
IUPAC Name |
1,1,1-trifluoro-2,2-dinitroethane |
InChI |
InChI=1S/C2HF3N2O4/c3-2(4,5)1(6(8)9)7(10)11/h1H |
InChI Key |
NGNZOKFGLPWAIG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


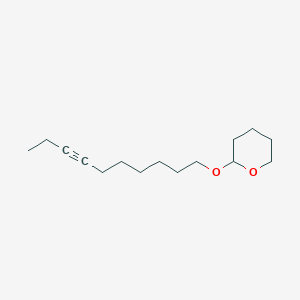
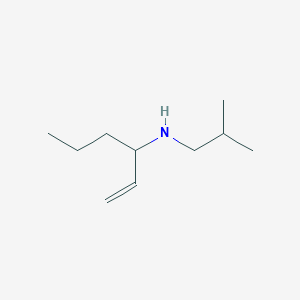

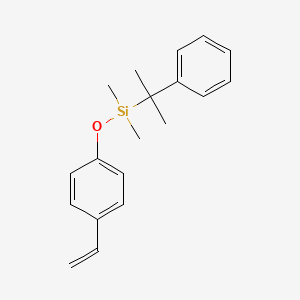
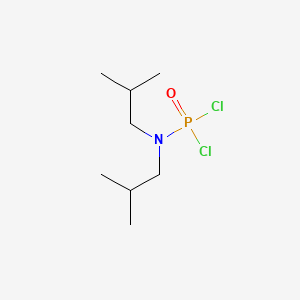
![6-Phenyl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12552009.png)
![2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol](/img/structure/B12552019.png)
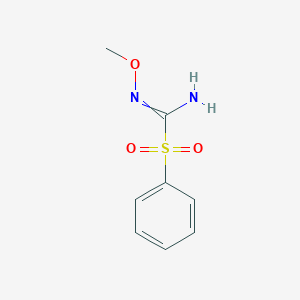
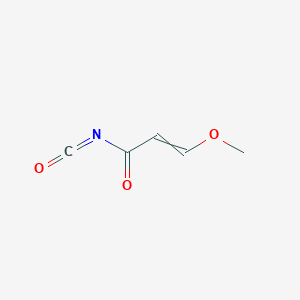
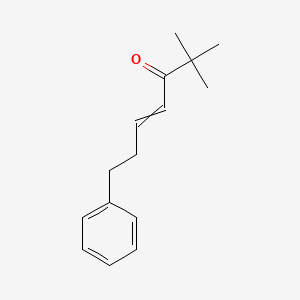
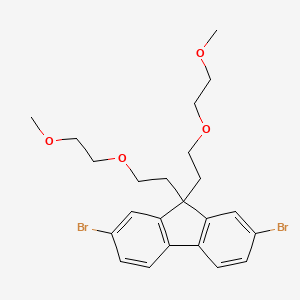
![1,1'-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12552043.png)
